3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridin-2-ylamine as the starting material.
Alkylation: The amine group is alkylated using 1,3-dibromopropane to introduce the propyl chain.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its amine form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Primary amines.
Substitution Products: Halogenated or alkylated pyridines.
Scientific Research Applications
3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and pathways.
Comparison with Similar Compounds
2-aminopyridine
3-aminopyridine
4-aminopyridine
2-methylpyridine
3-methylpyridine
This comprehensive overview highlights the significance of 3-(4-Methylpyridin-2-yl)propan-1-amine dihydrochloride in various fields and its potential for future applications
Properties
IUPAC Name |
3-(4-methylpyridin-2-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-8-4-6-11-9(7-8)3-2-5-10;;/h4,6-7H,2-3,5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRYRUBGKCYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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